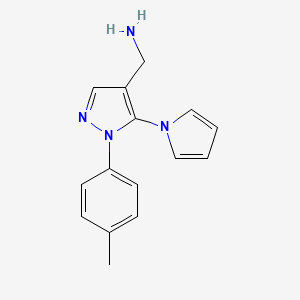

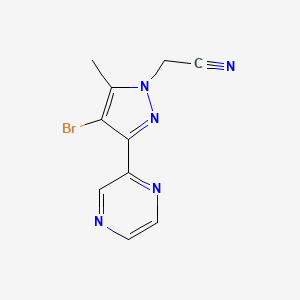

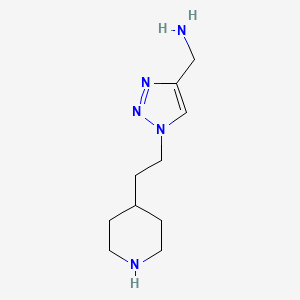

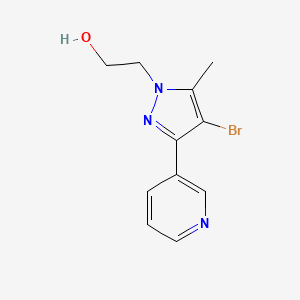

![molecular formula C10H11N3 B1492802 6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098009-93-7](/img/structure/B1492802.png)

6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

“6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound that contains an imidazole ring fused with a pyrazole ring . The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, which are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and pyrazole rings in separate steps, followed by a fusion of the two rings . The exact method would depend on the specific reactants and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused imidazole and pyrazole rings, along with the ethyl and prop-2-yn-1-yl substituents . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the imidazole and pyrazole rings, as well as the ethyl and prop-2-yn-1-yl substituents . The terminal alkynes could undergo oxidative alkyne–alkyne coupling under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazole rings could contribute to its polarity and solubility .

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share a similar core structure to the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses.

Anti-Inflammatory Properties

Compounds with an indole scaffold have been identified as potential anti-inflammatory agents . Given the structural similarity, “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” may also be explored for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis .

Anticancer Potential

Indole derivatives have been recognized for their anticancer activities . They can act as effective immunomodulators and have shown promise in combating cancerous cells . Research into “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could focus on its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives, including their effectiveness against fungal strains like Candida albicans and Rhizopus oryzae, has been documented . “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” could be synthesized and assessed for its antimicrobial properties, possibly leading to new treatments for fungal infections.

Chemical Synthesis Applications

The compound could serve as a synthon in various chemical reactions. For example, similar compounds have been used in Sonogashira cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules . This application could be vital for the development of new pharmaceuticals and materials.

Enzyme Inhibition

Indole derivatives have been found to inhibit enzymes such as collagenase, which is involved in the breakdown of collagen . Investigating “6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” for its enzyme inhibitory activity could lead to new therapeutic approaches for diseases like osteoarthritis.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, they can show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, they can inhibit the growth of microbial activity .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-ethyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-3-5-12-6-7-13-10(12)8-9(4-2)11-13/h1,6-8H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCKIPYMTLQPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.